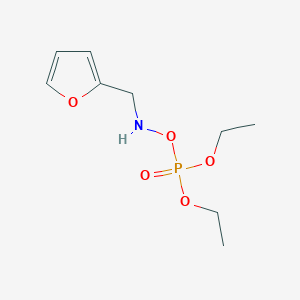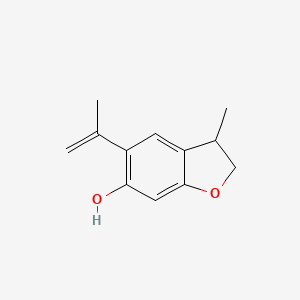
2-(1-Ethoxyethoxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethoxy)butanenitrile is an organic compound with the molecular formula C8H15NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane backbone, with two ethoxy groups (-OCH2CH3) attached to the first carbon of the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)butanenitrile typically involves a multi-step process. One common method starts with the preparation of 2-hydroxybutanenitrile. This is achieved by reacting sodium bisulfite with sodium cyanide and propanal in an ice-salt bath. The resulting 2-hydroxybutanenitrile is then reacted with ethyl vinyl ether in the presence of hydrochloric acid. The reaction mixture is heated to 90°C for several hours, followed by distillation to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-hydroxybutanenitrile and its subsequent reaction with ethyl vinyl ether. The reaction conditions are optimized for efficiency and yield, and the product is purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyethoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethoxy)butanenitrile involves its interactions with various molecular targets. The nitrile group is highly reactive and can participate in nucleophilic addition reactions. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane backbone .
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile: A simpler nitrile with the formula C4H7N, lacking the ethoxy groups.
2-Hydroxybutanenitrile: An intermediate in the synthesis of 2-(1-Ethoxyethoxy)butanenitrile, with a hydroxyl group instead of ethoxy groups.
Ethyl vinyl ether: A reagent used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to simpler nitriles like butanenitrile. These ethoxy groups can participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Número CAS |
98355-33-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(1-ethoxyethoxy)butanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-8(6-9)11-7(3)10-5-2/h7-8H,4-5H2,1-3H3 |
Clave InChI |
ZTRNLMFWGZGTCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)

![isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966423.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)
![Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966435.png)


![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)


